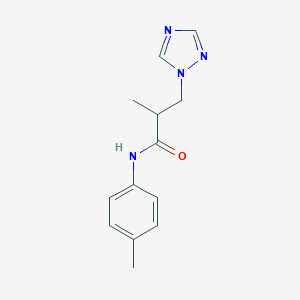

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzylamine and 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Condensation Reaction: The amine group of 4-methylbenzylamine reacts with the carboxylic acid group of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and efficiency.

Análisis De Reacciones Químicas

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole moiety, which is known for its antimicrobial, antifungal, and anticancer properties.

Biological Studies: It is used in biological research to study its effects on various biological pathways and molecular targets.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can be compared with other triazole derivatives, such as:

Fluconazole: A well-known antifungal agent with a triazole ring.

Itraconazole: Another antifungal agent with a similar structure.

Voriconazole: A triazole derivative used to treat fungal infections.

Actividad Biológica

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, with the CAS number 941912-69-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological contexts, including anti-inflammatory, antimicrobial, and antiproliferative properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O, with a molecular weight of approximately 244.29 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. In a study evaluating several triazole compounds, including derivatives of this compound, it was found that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). Specifically, the compound demonstrated a reduction in TNF-α production by approximately 44% to 60% at higher concentrations (50 µg/mL), indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of triazole compounds has also been explored. In vitro studies have shown that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Antiproliferative Effects

The antiproliferative activity of the compound was assessed using various cancer cell lines. The results indicated that it effectively inhibited cell proliferation in a dose-dependent manner. Notably, compounds with structural similarities to this compound have shown promise in targeting specific enzymes involved in cancer cell growth .

Study on Cytokine Release

In a controlled study involving PBMC cultures treated with various triazole derivatives, it was observed that compounds similar to this compound significantly modulated cytokine release. The strongest inhibition was noted with compounds exhibiting structural features akin to those found in this compound. This study emphasized the importance of molecular structure in determining biological activity .

Evaluation of Toxicity

Toxicity assessments conducted alongside biological activity evaluations revealed that at high concentrations (up to 100 µg/mL), the tested derivatives maintained over 94% viability in PBMC cultures. This suggests a favorable safety profile for further development as therapeutic agents .

Data Summary

Propiedades

IUPAC Name |

2-methyl-N-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-3-5-12(6-4-10)16-13(18)11(2)7-17-9-14-8-15-17/h3-6,8-9,11H,7H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRLVMPMNDGLQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.